2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid
Description
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid is a thiophene-based acetic acid derivative featuring a 2-fluorobenzoyl substituent on the thienyl ring. The compound's fluorinated aromatic group suggests enhanced metabolic stability and electronic effects compared to non-halogenated or chlorine-substituted analogs, making it relevant in medicinal chemistry and enzyme inhibition studies .
Properties
IUPAC Name |
2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3S/c14-10-4-2-1-3-9(10)13(17)11-6-5-8(18-11)7-12(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPVYTCBVKLUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2-fluorobenzoyl chloride.
Reaction Conditions: The thiophene is first brominated to form 2-bromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Final Steps: The resulting product is then treated with a base, such as sodium hydroxide (NaOH), to introduce the acetic acid moiety, yielding this compound
Chemical Reactions Analysis
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position, using reagents like halogens or nitro groups.
Scientific Research Applications
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, making it a potential candidate for developing anti-inflammatory drugs
Comparison with Similar Compounds
Structural Analogs with Halogenated Benzoyl Groups
[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic Acid
- Molecular Formula : C₁₃H₈Cl₂O₃S
- Molecular Weight : 315.16 g/mol
- Key Features: Substitution: 2,4-Dichlorobenzoyl group instead of 2-fluorobenzoyl. Biological Relevance: Chlorine atoms enhance electron-withdrawing effects, which may increase binding affinity but could also elevate toxicity risks .
2-[5-(2-Chloroacetyl)-2-thienyl]acetic Acid
- CAS Number : 175203-15-3
- Molecular Formula : C₈H₇ClO₃S
- Key Features :
- Substitution: Chloroacetyl group at the 5-position of the thienyl ring.
- Reactivity: The chloroacetyl group increases electrophilicity, making it a reactive intermediate in synthesis (e.g., for heterocyclic compounds) .
- Applications: Used in the preparation of enzyme inhibitors and antimicrobial agents .
Analogs with Aromatic/Aliphatic Substituents
[5-(2-Phenylethyl)-2-thienyl]acetic Acid
- CAS Number : 413574-94-4
- Molecular Formula : C₁₄H₁₄O₂S
- Key Features :
- Substitution: Phenylethyl group instead of fluorobenzoyl.
- Physicochemical Properties: Lower molecular weight (246.33 g/mol), higher lipophilicity (estimated logP ~3.2), and boiling point of 384.22°C .
- Biological Implications: Increased lipophilicity may enhance membrane permeability but reduce solubility, affecting bioavailability .
3-[5-(2-Fluorophenyl)-2-thienyl]acrylic Acid
- Key Features: Substitution: Fluorophenyl group with an acrylic acid chain. Applications: Studied as a dye sensitizer in photovoltaics, highlighting the role of fluorinated thiophenes in material science .
Enzyme Inhibition
- TPSA (GlmU Inhibitor) :
- Structure: 2-[5-(2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetyl)-2-thienyl]acetic acid.
- Activity: Inhibits GlmU acetyltransferase (IC₅₀: 5.3 μM), a target for anti-tuberculosis drugs .
- Comparison: The fluorobenzoyl group in the target compound may offer similar or improved enzyme binding due to fluorine's smaller size and higher electronegativity compared to sulfur-containing TPSA.
Antimicrobial Activity
- Chloroacetyl Derivatives : Compounds like 2-[5-(2-chloroacetyl)-2-thienyl]acetic acid are precursors to antimicrobial agents, with chlorine enhancing reactivity toward nucleophilic residues in bacterial enzymes .
Biological Activity
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a carboxylic acid functional group, which is essential for its biological interactions, and the presence of a fluorine atom enhances its lipophilicity, potentially affecting its pharmacokinetic properties and biological efficacy.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : CHFOS
- Molecular Weight : 224.26 g/mol
The key functional groups include:
- A thienyl group , which is known for its role in various biological activities.
- A fluorobenzoyl moiety , which may influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Below are detailed findings regarding its biological activity:
Anti-inflammatory Activity
The compound has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes. Inhibition of mPGES-1 can lead to reduced production of pro-inflammatory mediators, making it a promising candidate for treating inflammatory conditions.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. This suggests that the compound may have utility in cancer therapy by promoting programmed cell death in malignant cells.
Molecular docking studies reveal that the compound binds selectively to mPGES-1 through hydrogen bonding and hydrophobic interactions facilitated by the fluorobenzoyl group. This specificity is crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy.
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Thiophen-2-yl)acetic Acid | Structure | Anti-inflammatory |
| 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic Acid | Structure | Anticancer |
| 2-[5-(3-Methoxybenzoyl)-2-thienyl]acetic Acid | Structure | Antioxidant |
The unique combination of a fluorinated aromatic ring with a thiophene backbone in this compound may enhance its biological activity compared to other similar compounds.
Case Studies
-
In Vitro Studies : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells.
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- Results : Induction of apoptosis was confirmed through flow cytometry analysis, showing an increase in subG0/G1 phase cells over time.
- Molecular Docking Analysis : Docking studies indicated that the compound forms strong interactions with mPGES-1, suggesting a favorable binding affinity that could be exploited for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
